molecular formula C18H19N5O3 B12173243 N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide

Cat. No.: B12173243
M. Wt: 353.4 g/mol
InChI Key: LPPHOAFPYLYNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a benzamide core, a methoxyphenoxyethyl group, and a tetrazolyl moiety. Its unique chemical properties make it a valuable subject of study in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multiple steps. One common synthetic route begins with the preparation of the intermediate 2-(2-methoxyphenoxy)ethylamine. This intermediate is then reacted with 4-(5-methyl-1H-tetrazol-1-yl)benzoyl chloride under appropriate conditions to yield the final product. The reaction conditions often include the use of a base such as triethylamine and a solvent like dichloromethane to facilitate the reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of a nitro group can produce an amine derivative.

Scientific Research Applications

N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets. The tetrazolyl moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide is unique due to its combination of a methoxyphenoxyethyl group and a tetrazolyl moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19N5O3

Molecular Weight

353.4 g/mol

IUPAC Name

N-[2-(2-methoxyphenoxy)ethyl]-4-(5-methyltetrazol-1-yl)benzamide

InChI

InChI=1S/C18H19N5O3/c1-13-20-21-22-23(13)15-9-7-14(8-10-15)18(24)19-11-12-26-17-6-4-3-5-16(17)25-2/h3-10H,11-12H2,1-2H3,(H,19,24)

InChI Key

LPPHOAFPYLYNDC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NCCOC3=CC=CC=C3OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.